Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (molecular formula: C₂₀H₁₉ClN₂O₃; molecular weight: 370.83 g/mol) is a Biginelli-derived tetrahydropyrimidine (THPM) scaffold . Synthesized via the classic Biginelli condensation, this compound features a 2-chlorophenyl group at the C-4 position, a methyl group at C-6, and a phenyl substituent at the N-1 position. Its structural complexity and electron-withdrawing chlorine atom make it a candidate for pharmacological exploration, particularly in anticancer and enzyme inhibition studies .
Properties
IUPAC Name |
ethyl 6-(2-chlorophenyl)-4-methyl-2-oxo-3-phenyl-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-3-26-19(24)17-13(2)23(14-9-5-4-6-10-14)20(25)22-18(17)15-11-7-8-12-16(15)21/h4-12,18H,3H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIZFEHUXPHRSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2Cl)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the C-4 Position
The C-4 aryl substituent critically influences physicochemical and biological properties. Key comparisons include:
- Chlorophenyl vs.
- Hydroxy-Methoxy Substitution: Compound A’s polar 4-hydroxy-3-methoxyphenyl group enhances solubility in hydrophilic carriers (e.g., chitosan nanoparticles), favoring drug delivery applications .
Thioxo vs. Oxo Functionality at C-2
Replacing the 2-oxo group with a thioxo moiety alters electronic properties and bioactivity:
- Thioxo Derivatives : The thione group increases molecular polarizability, enhancing interactions with enzyme active sites. For instance, thioxo analogs show stronger inhibition of thymidine phosphorylase (IC₅₀ ~73.6 μM) compared to oxo derivatives (IC₅₀ ~78.2 μM) .
N-1 Substitution Patterns
The phenyl group at N-1 in the target compound contrasts with methyl or hydrogen substituents in analogs:
- Phenyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
